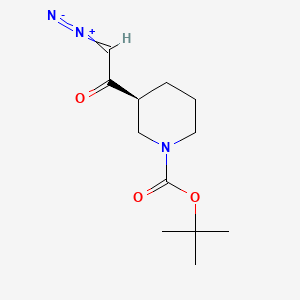

tert-butyl(3S)-3-(2-diazoacetyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl(3S)-3-(2-diazoacetyl)piperidine-1-carboxylate (CAS: 2751603-23-1) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a diazoacetyl substituent at the 3S-position. Its molecular formula is C₁₂H₁₉N₃O₃, with a molecular weight of 253.30 g/mol . The diazoacetyl group confers unique reactivity, enabling applications in cycloaddition reactions, carbene generation, and as a precursor for complex organic syntheses. The stereochemistry at the 3S-position is critical for its interactions in asymmetric catalysis or drug design.

Preparation Methods

The synthesis of tert-butyl(3S)-3-(2-diazoacetyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the piperidine ring, followed by the introduction of the diazoacetyl group and the tert-butyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

tert-butyl(3S)-3-(2-diazoacetyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The diazoacetyl group can participate in substitution reactions, leading to the formation of new compounds. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-butyl(3S)-3-(2-diazoacetyl)piperidine-1-carboxylate is a complex organic compound that contains a tert-butyl group, a diazoacetyl moiety, and a piperidine ring. The molecular formula is C₁₂H₁₉N₃O₃, and it has a molecular weight of 253.30 g/mol. The compound's structure contributes to its reactivity and potential applications in chemistry and biology.

Scientific Research Applications

this compound is used in scientific research for chemistry, biology, and industry.

- Chemistry It serves as a building block in organic synthesis, which allows for the creation of more complex molecules.

- Biology It is used in biochemical studies to study enzyme mechanisms and protein interactions. The diazoacetyl group can form covalent bonds with nucleophilic sites on proteins, which can lead to enzyme inhibition or modification of protein function. This makes it a useful compound for studying enzyme activity and protein interactions.

- Industry It is utilized for producing specialty chemicals and advanced materials.

Synthesis

The synthesis of this compound typically involves multiple steps, often starting from precursors that are readily available. The process includes:

- Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

- Introduction of the Diazoacetyl Group: The diazoacetyl group is introduced through a diazo transfer reaction, which involves the reaction of a suitable precursor with a diazo transfer reagent.

- Attachment of the Tert-butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a base.

Mechanism of Action

The mechanism of action of tert-butyl(3S)-3-(2-diazoacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The diazoacetyl group is known to be reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or modification of protein function, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Diversity

The Boc-piperidine scaffold is widely utilized in medicinal and synthetic chemistry. Key analogs and their distinguishing features are summarized below:

Key Observations :

- The diazoacetyl group in the target compound is unique among analogs, enabling carbene-mediated reactions absent in amino-, bromo-, or hydroxy-substituted derivatives.

- Fluorinated analogs (e.g., 10a–10c ) prioritize electronic modulation for biological activity, whereas bromophenyl derivatives (e.g., ) facilitate Suzuki-Miyaura couplings.

- Hydroxy and amino analogs (e.g., ) serve as intermediates for further functionalization but lack the diazo group’s reactivity.

Key Observations :

- Yields for diazo-containing compounds are often lower due to the instability of diazo intermediates, though specific data for the target compound is unavailable.

- Fluorinated and amino derivatives (e.g., 10a ) achieve higher yields (75–80%) via streamlined protocols.

Physicochemical Properties

Biological Activity

Overview

tert-butyl(3S)-3-(2-diazoacetyl)piperidine-1-carboxylate is a compound of interest due to its unique structural features and potential biological activities. The presence of the diazoacetyl group is particularly noteworthy as it is known to participate in various chemical reactions, including C-H insertion and cycloaddition processes. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl piperidine derivatives with diazoacetyl compounds. A common method includes the use of 1,1,3,3-tetramethylguanidine as a base, which facilitates the formation of the diazoacetyl moiety through a substitution reaction.

Antiviral Properties

Recent studies have highlighted the antiviral potential of piperidine derivatives, including those with diazoacetyl groups. For instance, a related compound, tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate, was evaluated for its ability to inhibit human coronaviruses. In vitro assays demonstrated that certain analogues exhibited micromolar activity against SARS-CoV-2 by targeting viral polyprotein processing and RNA synthesis pathways .

The biological activity of this compound can be attributed to several mechanisms:

- C-H Insertion Reactions : The diazoacetyl group can facilitate C-H insertion reactions, which may lead to the formation of new carbon-carbon bonds under physiological conditions.

- Enzyme Inhibition : Compounds with similar structures have shown inhibition against viral proteases, which are critical for viral replication .

Study 1: Antiviral Activity Against Coronaviruses

In a study examining a series of piperidine derivatives, several compounds were tested against human coronavirus 229E. The most potent analogue demonstrated an EC50 value of 7.4 µM with a CC50 value indicating moderate cytotoxicity . This suggests that while effective at inhibiting viral replication, careful consideration must be given to potential toxicity.

Study 2: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis was conducted on a library of 63 piperidine analogues. This study aimed to optimize the antiviral activity by modifying substituents on the piperidine ring. The results indicated that specific substitutions significantly enhanced antiviral efficacy while maintaining lower cytotoxicity profiles .

Data Summary

| Compound Name | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Related Piperazine Derivative | 7.4 | 44 | 6 |

Q & A

Q. Basic: What are the recommended synthetic routes for tert-butyl(3S)-3-(2-diazoacetyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step reactions. A common approach includes:

- Step 1 : Introduction of the diazoacetyl group to a Boc-protected piperidine scaffold. For example, diazo transfer reactions using diazo reagents like trimethylsilyldiazomethane (TMSD) under anhydrous conditions .

- Step 2 : Stereochemical control at the 3S position via chiral auxiliaries or asymmetric catalysis. Evidence from similar compounds (e.g., tert-butyl 3-amino piperidine derivatives) suggests using chiral resolution agents or enantioselective hydrogenation .

- Optimization : Key parameters include temperature control (0–20°C to prevent diazo decomposition), solvent selection (e.g., dichloromethane or DMF), and catalysts like DMAP or triethylamine for efficient coupling .

Q. Basic: Which analytical techniques are critical for characterizing the stereochemical purity and structural integrity of this compound?

- NMR Spectroscopy : 1H and 13C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl) and diazoacetyl moiety (δ ~4.5–5.5 ppm for CH2 adjacent to diazo) .

- Chiral HPLC : Essential for verifying the (3S) configuration. Use columns like Chiralpak AD-H with hexane/isopropanol gradients .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C12H19N3O3: 277.14 g/mol) .

Q. Basic: What safety precautions are necessary when handling the diazoacetyl functional group?

- Hazard Mitigation : Diazo compounds are thermally unstable and may decompose explosively. Work under inert atmospheres (N2/Ar), avoid sharp temperature changes, and use blast shields .

- Storage : Store at –20°C in amber vials with desiccants to prevent moisture-induced degradation .

- Emergency Protocols : In case of exposure, consult a physician immediately and provide SDS documentation. Use fume hoods and personal protective equipment (PPE) during synthesis .

Q. Advanced: How does the reactivity of the diazoacetyl group influence its application in multicomponent reactions?

The diazoacetyl group participates in:

- Cycloadditions : Huisgen 1,3-dipolar cycloadditions with alkynes to form pyrazoles, useful in medicinal chemistry .

- Cross-Coupling : Transition-metal-catalyzed reactions (e.g., Rh(II)) enable C–H functionalization, expanding access to heterocyclic libraries .

- Photochemical Reactions : UV irradiation generates carbenes for site-specific modifications in peptide coupling .

Q. Advanced: What methodologies resolve contradictions in reported stereochemical outcomes during synthesis?

Discrepancies in stereoselectivity often arise from:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may favor different transition states compared to non-polar solvents .

- Catalyst Screening : Comparative studies using chiral ligands (e.g., BINAP vs. Salen) can identify optimal enantiomeric excess (ee) conditions .

- X-ray Crystallography : Absolute configuration confirmation via single-crystal diffraction, as demonstrated in related piperidine derivatives .

Q. Advanced: How can the stability of this compound be assessed under varying experimental conditions?

- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition thresholds (e.g., >80°C) .

- pH Sensitivity : Stability studies in buffers (pH 3–10) reveal hydrolysis rates of the diazoacetyl group .

- Light Exposure : UV-Vis spectroscopy monitors photodegradation kinetics, guiding storage in light-resistant containers .

Q. Advanced: What role does this compound play in drug discovery, particularly as a precursor for bioactive molecules?

- Peptide Mimetics : The diazoacetyl group serves as a warhead in protease inhibitors (e.g., targeting SARS-CoV-2 Mpro) .

- Kinase Inhibitors : Piperidine scaffolds are leveraged in ATP-binding site modulation, with diazo functionalities enabling covalent binding strategies .

- In Vivo Studies : Radiolabeled derivatives (e.g., 14C) track pharmacokinetics and biodistribution in preclinical models .

Properties

Molecular Formula |

C12H19N3O3 |

|---|---|

Molecular Weight |

253.30 g/mol |

IUPAC Name |

tert-butyl (3S)-3-(2-diazoacetyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-6-4-5-9(8-15)10(16)7-14-13/h7,9H,4-6,8H2,1-3H3/t9-/m0/s1 |

InChI Key |

RTMQFXYHPYEQGQ-VIFPVBQESA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)C=[N+]=[N-] |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)C=[N+]=[N-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.